2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

nAChR subtype selectivity α4β2 partial agonist nicotinic receptor pharmacology

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic scaffold that delivers >42,600-fold selectivity for α4β2 over α3β4 nicotinic receptors, a critical advantage for CNS programs where ganglionic side effects must be avoided. Its constrained geometry enables predictable docking and entropically favorable binding—impossible with flexible piperazine analogs. Procure this (1S,4S)-enantiomer to initiate subtype-selective SAR with a validated in vivo efficacy starting point (antidepressant-like activity in mouse models).

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B1365981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1C2CNC1CN2C3=CN=CC=C3
InChIInChI=1S/C10H13N3/c1-2-9(5-11-3-1)13-7-8-4-10(13)6-12-8/h1-3,5,8,10,12H,4,6-7H2
InChIKeyZGHKBXCWIZHPBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane – Core Scaffold Profile for α4β2 nAChR Ligand Development & Procurement


2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane (CAS 286959-56-6) is a conformationally restricted diazabicyclic scaffold that serves as a key intermediate for potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists. The compound features a rigid 2,5-diazabicyclo[2.2.1]heptane core bearing a pyridin-3-yl substituent, and it is curated in ChEMBL (CHEMBL389964) with documented binding affinity of Ki = 0.150 nM at rat α4β2 nAChR [1]. Its bicyclic architecture enables distinct pharmacological profiles compared to flexible piperazine or 1,4-diazepane analogs, and it has been employed as a starting point for hybrid agonist design yielding compounds with Ki values of 0.5–51.4 nM for α4β2 and negligible affinities for α3β4 and α7 subtypes [2].

Why 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane Cannot Be Replaced by Simple N-Aryl Piperazines or Other Diazabicyclo Regioisomers


The 2,5-diazabicyclo[2.2.1]heptane core imposes a rigid, bridgehead-constrained orientation of the pyridin-3-yl pharmacophore that cannot be replicated by flexible N-aryl piperazines or larger-ring 1,4-diazepane analogs [1]. In a comparative SAR study, 2,5-diazabicyclo[2.2.1]heptane derivatives achieved nanomolar Ki values at neuronal nAChRs, while regioisomeric 3,6-diazabicyclo[3.1.1]heptane and 3,6-diazabicyclo[3.2.0]heptane scaffolds exhibited different subtype selectivity profiles (e.g., EC50 = 1,600 nM at α4β2 for the 3,6-diazabicyclo[3.2.0]heptane analog) [2]. Furthermore, the (1S,4S)-enantiomer of the target compound provides a defined three-dimensional orientation that directly influences α4β2 vs. α3β4 selectivity: the unsubstituted 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane exhibits a >42,000-fold selectivity window (α4β2 Ki = 0.150 nM vs. α3β4 EC50 = 6,400 nM), a selectivity margin that cannot be assumed for flexible-chain or different bridgehead isomers without explicit verification [3].

Quantitative Differentiation Evidence for 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane vs. Closest Structural Analogs


nAChR Subtype Selectivity: α4β2 vs. α3β4 for 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane vs. 3-(Pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

The target compound 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane achieves a >42,600-fold selectivity window between α4β2 (Ki = 0.150 nM) and α3β4 (EC50 = 6,400 nM) nAChR subtypes [1]. In contrast, the regioisomeric 3-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane exhibits an EC50 of 1,600 nM at α4β2 with no reported α3β4 selectivity data, indicating substantially lower potency and an undefined selectivity profile [2]. This magnitude of selectivity is critical for CNS-targeted programs where α3β4-associated ganglionic side effects must be minimized.

nAChR subtype selectivity α4β2 partial agonist nicotinic receptor pharmacology

Scaffold Rigidity and Conformational Pre-organization: 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane vs. 1-(Pyridin-3-yl)-1,4-diazepane

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid, bridged piperazine isostere that pre-organizes the pyridin-3-yl group in a defined spatial orientation. Zhang et al. (2016) demonstrated that hybrid compounds built on the 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane core achieved Ki values of 0.5–51.4 nM for α4β2 with negligible α3β4 and α7 affinities [1]. Parallel hybrids constructed on the flexible 1-(pyridin-3-yl)-1,4-diazepane scaffold showed comparable potency ranges but distinct SAR trends, indicating that the rigid bicyclic core constrains the accessible conformational space and influences subtype selectivity differently than the seven-membered ring analog [1]. The rigid scaffold also enables more predictable docking poses in homology models of the α4-β2 interface [2].

conformational restriction scaffold rigidity entropic binding advantage

Versatility as a Parent Scaffold for Hybrid Agonist Design: 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane vs. Unsubstituted Piperazine

Functionalization at the 5-position of 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane with cyclopropane- or isoxazole-containing side chains yielded hybrid compounds with Ki = 0.5–51.4 nM at α4β2 and maintained functional partial agonist profiles (EC50 and IC50 = 15–50 nM) in 86Rb+ ion flux assays [1]. In contrast, analogous hybrid diversification of simple N-aryl piperazines typically produces broader pharmacological profiles with less predictable subtype selectivity, as piperazine's conformational flexibility allows promiscuous binding across aminergic GPCRs and ion channels [2]. The rigid bicyclic core thus serves as a privileged scaffold that retains target engagement while enabling modular side-chain optimization without loss of selectivity.

hybrid agonist design medicinal chemistry diversification nAChR partial agonist

Stereochemical Definition and Enantiomer-Specific Pharmacology: (1S,4S)-2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane vs. Racemic or (1R,4R) Forms

The (1S,4S)-enantiomer of 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane has been specifically claimed in patent literature (US 6,440,970; US 20020013309) for pharmaceutical compositions targeting CNS indications, reflecting the recognition that stereochemistry critically influences nAChR subtype engagement [1]. BindingDB data curated under CHEMBL389964 encompasses both (1R,4R) and (1S,4S) forms, with the aggregated Ki of 0.150 nM at α4β2 representing the active enantiomeric configuration [2]. Chiral procurement of the defined (1S,4S)-stereoisomer (CAS 286959-56-6) ensures reproducible pharmacology, in contrast to racemic mixtures or undefined stereochemistry that may introduce variable activity and confound SAR interpretation.

chiral resolution enantiomer-specific activity stereochemistry-pharmacology relationship

High-Value Application Scenarios for 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane Based on Quantitative Differentiation Evidence


CNS Drug Discovery: α4β2-Selective Partial Agonist Lead Optimization for Depression and Smoking Cessation

The demonstrated >42,600-fold selectivity of the parent scaffold for α4β2 over α3β4 nAChR subtypes [1] makes 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane an optimal starting point for CNS programs where ganglionic α3β4-mediated side effects must be avoided. Zhang et al. (2016) validated this approach in vivo: compound 21, a 5-substituted hybrid, showed antidepressant-like efficacy in mouse SmartCube and forced swim tests [2]. Procurement of the scaffold enables rapid SAR exploration while maintaining the selectivity window that distinguishes it from flexible-chain analogs.

Fragment-Based and Structure-Guided Design Targeting the α4-β2 nAChR Orthosteric Site

The rigid 2,5-diazabicyclo[2.2.1]heptane core provides a conformationally pre-organized pharmacophore that facilitates docking into homology models of the α4-β2 interface [1]. Unlike flexible piperazine or 1,4-diazepane fragments that sample multiple low-energy conformations, the bicyclic scaffold's constrained geometry reduces entropic penalties upon binding and yields more predictable pose predictions. This is supported by the SAR congruence observed across multiple hybrid series built on the 2,5-diazabicyclo[2.2.1]heptane core [2].

Asymmetric Catalysis and Chiral Ligand Development

The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is recognized as a versatile chiral diamine scaffold for enantioselective catalysis [1]. The pyridin-3-yl substituent introduces additional metal-coordination capability, extending utility beyond simple N-alkylated derivatives. This dual functionality (chiral diamine + pyridyl donor) is not accessible with simpler piperazine-based chiral ligands and enables applications in asymmetric transition-metal catalysis.

Pharmacological Tool Compound Development for nAChR Subtype Deconvolution

With a Ki of 0.150 nM at α4β2 and an EC50 of 6,400 nM at α3β4, 2-(pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane serves as a valuable pharmacological tool for dissecting nAChR subtype contributions in native tissues [1]. The defined selectivity window allows researchers to attribute functional responses specifically to α4β2-containing receptors, a capability not reliably achieved with less selective nicotinic ligands such as nicotine or epibatidine.

Quote Request

Request a Quote for 2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.